Cytotoxic Potency of Uncialamycin ADC: Subnanomolar IC50 Against Mesothelin-Positive Lung Cancer
An anti-mesothelin monoclonal antibody conjugated to an uncialamycin analogue (compound 3c) via a valine-citrulline dipeptide linker demonstrated subnanomolar in vitro potency against the H226 mesothelin-positive lung cancer cell line [1]. This potency is directly attributable to the uncialamycin payload and confirms its suitability for ADC-based targeted delivery.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.88 nM |
| Comparator Or Baseline | Unconjugated uncialamycin analogue 3c (IC50 = 0.17 nM against H226 cells) |
| Quantified Difference | Conjugation reduces free drug potency 5.2-fold, yet the ADC retains subnanomolar activity |
| Conditions | H226 mesothelin-positive human lung cancer cell line; 72-hour exposure |
Why This Matters
This demonstrates that uncialamycin retains exceptional potency even when constrained as an ADC payload, a critical prerequisite for effective targeted therapy with minimized systemic toxicity.
- [1] Chowdari, N. S., Pan, C., Rao, C., Lang, W., Zhang, Y., Lin, B., Gangwar, S., Vite, G., & Poudel, Y. B. (2019). Uncialamycin as a novel payload for antibody drug conjugate (ADC) based targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters, 29(3), 466–470. View Source
